molecular formula C12H16O4S2 B1675935 Malotilate CAS No. 59937-28-9

Malotilate

Numéro de catalogue: B1675935
Numéro CAS: 59937-28-9
Poids moléculaire: 288.4 g/mol
Clé InChI: YPIQVCUJEKAZCP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le malotilate peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction de l’acide 2-thioxo-1,3-dithiole-4,5-dicarboxylique avec l’iodure de méthyle dans le nitrométhane en reflux pour former l’iodure de 2-(méthylsulfanyl)-1,3-dithiolium. Cet intermédiaire est ensuite condensé avec le malonate de diisopropyle à l’aide d’hydrure de sodium dans le tétrahydrofurane . Une autre méthode implique la cyclisation de l’acétylure de sodium avec le soufre et le disulfure de carbone pour former la 1,3-dithiole-2-thione, qui est ensuite traitée avec le sulfate de diméthyle et le perchlorate de sodium avant d’être condensée avec le malonate de diisopropyle .

Méthodes de production industrielle : La production industrielle de this compound implique des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend généralement l’utilisation de grands réacteurs pour les réactions initiales et les étapes de purification ultérieures pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le malotilate subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Il est connu pour inhiber sélectivement l’enzyme 5-lipoxygénase, qui joue un rôle dans le métabolisme de l’acide arachidonique .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent l’iodure de méthyle, l’hydrure de sodium, le sulfate de diméthyle et le perchlorate de sodium. Les réactions sont généralement effectuées dans des solvants tels que le nitrométhane et le tétrahydrofurane sous reflux .

Principaux produits formés : Les principaux produits formés à partir des réactions du this compound dépendent des conditions de réaction spécifiques. Par exemple, la condensation de l’iodure de 2-(méthylsulfanyl)-1,3-dithiolium avec le malonate de diisopropyle conduit à la formation de this compound .

Applications de la recherche scientifique

Le this compound a été largement étudié pour ses applications thérapeutiques potentielles. Il s’est montré prometteur dans le traitement des maladies du foie en favorisant la régénération du foie et en protégeant contre les lésions hépatocytaires . De plus, le this compound a été étudié pour ses propriétés anti-inflammatoires et sa capacité à inhiber l’enzyme 5-lipoxygénase, qui est impliquée dans la production de médiateurs inflammatoires . La recherche a également exploré son potentiel dans la prévention de l’atrophie musculaire squelettique en ciblant des voies de signalisation spécifiques et en augmentant l’expression du facteur de croissance analogue à l’insuline-1 .

Applications De Recherche Scientifique

Pharmacological Properties

Malotilate is primarily recognized for its hepatoprotective and anti-fibrotic properties. Its mechanism of action involves modulation of inflammatory pathways and reduction of oxidative stress, making it a candidate for treating various liver conditions.

Hepatoprotective Effects

  • Cirrhosis Treatment : A study involving nine cirrhotic patients demonstrated that this compound significantly increased thrombocyte counts and improved liver function markers such as serum ferritin and cholinesterase levels after a six-month treatment period. The compound was well-tolerated, with minimal adverse effects reported .
  • Primary Biliary Cirrhosis : In a randomized controlled trial with 101 patients, this compound showed immune-modulating effects but did not significantly alter fibrosis progression. Notable biochemical improvements included reductions in alkaline phosphatase and transaminases .

Antioxidant Potential

This compound has been studied for its antioxidant properties, particularly in models of alcoholic liver disease. In a study with Sprague Dawley rats, this compound administration led to decreased malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) and catalase (CAT) levels, indicating its protective role against ethanol-induced hepatic dysfunction .

Muscle Atrophy Prevention

Recent research has explored this compound's potential in treating skeletal muscle atrophy. In an animal model, this compound administration preserved muscle strength and mass while down-regulating atrophy-related genes, highlighting its role as a repurposed therapeutic agent for muscle degeneration .

Summary of Clinical Studies on this compound

Study FocusPopulation SizeDosageKey Findings
Cirrhosis Treatment9 patients200-400 mg t.i.d.Increased thrombocyte count; improved liver markersWell-tolerated; effective in liver function improvement
Primary Biliary Cirrhosis101 patients500 mg t.i.d.Reduced alkaline phosphatase; no effect on fibrosisImmune-modulating but not anti-fibrotic
Antioxidant Effects30 rats25-100 mg/kgDecreased MDA; increased SOD and CAT levelsProtective against ethanol-induced damage
Muscle Atrophy PreventionAnimal modelNot specifiedPreserved muscle strength; down-regulated atrogene expressionPotential repurposing for muscle atrophy

Case Study 1: this compound in Cirrhosis Management

In a clinical trial involving cirrhotic patients, this compound was administered over six months. The study revealed significant improvements in hematological parameters and liver function tests, suggesting that this compound could be an effective adjunct therapy in managing cirrhosis.

Case Study 2: this compound's Role in Muscle Preservation

A series of experiments demonstrated that this compound effectively mitigated the effects of glucocorticoid-induced muscle atrophy in murine models. The treatment not only preserved muscle mass but also enhanced grip strength, indicating its potential use in sarcopenia management.

Mécanisme D'action

Activité Biologique

Malotilate, chemically known as diisopropyl 1,3-dithiol-2-ylidene malonate, is a synthetic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its effects in various medical conditions, particularly in liver diseases and muscle atrophy.

Hepatoprotective Effects

This compound exhibits significant hepatoprotective properties, which have been demonstrated in several studies. One randomized controlled trial involving 101 patients with primary biliary cirrhosis showed that this compound treatment resulted in notable biochemical changes:

  • Alkaline Phosphatase : Decreased by 21%
  • AST : Decreased by 20%
  • ALT : Decreased by 40%
  • IgA : Decreased by 12%
  • IgM : Decreased by 26%

Histological evaluations indicated a reduction in plasma cell and lymphocytic infiltrate and piece-meal necrosis, although no significant effect on liver fibrosis was observed .

A pharmacokinetic study revealed that this compound's first-pass elimination is significantly reduced in cirrhotic patients, leading to higher plasma concentrations compared to healthy individuals. This suggests enhanced bioavailability in patients with liver dysfunction .

Anti-Inflammatory and Immune-Modulating Effects

This compound has demonstrated anti-inflammatory properties. In a double-blind controlled trial, it was found to have an immune-modulating effect without significant anti-fibrotic action. The compound's ability to modulate immune responses may contribute to its therapeutic effects in liver diseases .

Muscle Atrophy Prevention

Recent research has highlighted this compound's role in preventing skeletal muscle atrophy. In murine models, this compound treatment was shown to:

  • Preserve muscle strength (grip strength increased by 35.72%)
  • Increase muscle mass and fiber cross-sectional area (quadriceps +23.72%, soleus +33.3%)
  • Down-regulate atrogene expression (Atrogin-1: -61.58%, Murf-1: -66.06%)

These findings indicate that this compound can counteract the effects of glucocorticoids on muscle atrophy without affecting myogenic differentiation pathways .

Gastroprotective Effects

This compound has also been studied for its gastroprotective effects against indomethacin and ethanol-induced mucosal lesions. It significantly reduced mucosal damage, suggesting potential applications in gastrointestinal protection .

Summary of Research Findings

Study FocusKey Findings
Hepatoprotective EffectsSignificant reduction in liver enzymes (ALT, AST) and immune cell infiltration in liver biopsies
Anti-inflammatory EffectsImmune modulation without anti-fibrotic effects observed in primary biliary cirrhosis patients
Muscle Atrophy PreventionPreservation of muscle strength and mass; down-regulation of atrogene expression
Gastroprotective EffectsReduction of mucosal lesions induced by indomethacin and ethanol

Case Studies

  • Primary Biliary Cirrhosis : In a study involving 101 patients, this compound showed promise as an adjunct therapy, leading to significant biochemical improvements without major side effects .
  • Skeletal Muscle Atrophy : A murine model demonstrated that this compound effectively inhibited muscle atrophy induced by glucocorticoids, highlighting its potential role in treating muscle wasting conditions .

Propriétés

IUPAC Name

dipropan-2-yl 2-(1,3-dithiol-2-ylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIQVCUJEKAZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=C1SC=CS1)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046463
Record name Malotilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59937-28-9
Record name Malotilate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59937-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malotilate [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059937289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malotilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Malotilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MALOTILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV59PND975
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Malotilate
Reactant of Route 2
Reactant of Route 2
Malotilate
Reactant of Route 3
Reactant of Route 3
Malotilate
Reactant of Route 4
Reactant of Route 4
Malotilate
Reactant of Route 5
Reactant of Route 5
Malotilate
Reactant of Route 6
Malotilate
Customer
Q & A

Q1: How does Malotilate exert its hepatoprotective effects?

A1: While the exact mechanism of action remains to be fully elucidated, research suggests that this compound acts through multiple pathways. This includes:

  • Antioxidant activity: this compound exhibits antioxidant properties, reducing oxidative stress markers like malondialdehyde (MDA) while increasing superoxide dismutase (SOD) and catalase (CAT) levels in ethanol-induced liver injury models [].
  • Enhanced collagenolytic activity: In carbon tetrachloride (CCl4)-induced liver fibrosis, this compound appears to enhance collagenolytic enzyme activity, suggesting a role in reducing collagen deposition [].
  • Increased protein synthesis: this compound has been shown to increase protein synthesis in rat livers, possibly by promoting RNA synthesis and/or enhancing RNA transport from the nucleus to the cytosol [].
  • Mitochondrial function activation: In partially hepatectomized rats, this compound administration was linked to increased mitochondrial respiration and ATP concentration, potentially contributing to accelerated liver regeneration [].

Q2: Does this compound influence the metabolism of other drugs?

A2: Yes, this compound can impact drug metabolism. Studies in rats show it can increase cytochrome P-450 (CYP) content and activity, specifically affecting CYPIIB2, influencing the metabolism of substrates like antipyrine [, ]. The effects on specific CYP isoforms appear to vary between rat strains, highlighting the complexity of these interactions [].

Q3: How is this compound metabolized in the body?

A3: this compound is extensively metabolized, primarily in the liver. A key metabolic pathway involves the formation of a dithiol intermediate, 2,2-di(isopropoxycarbonyl)ethylene-1,1-dithiol, which is further metabolized into a thio-glucuronide conjugate [, ]. This thio-glucuronide is a major metabolite found in the bile of treated rats.

Q4: Does liver cirrhosis affect the pharmacokinetics of this compound?

A4: Yes, liver cirrhosis significantly alters this compound's pharmacokinetic profile. In patients with decompensated cirrhosis, plasma concentrations of unchanged this compound and some metabolites (M-1, M-3) are markedly higher compared to those with compensated cirrhosis. Conversely, the formation and excretion of the metabolite M-6 decrease with worsening liver function []. This highlights the need for dosage adjustments in patients with liver impairment.

Q5: What preclinical models have been used to study the efficacy of this compound?

A5: A variety of animal models have been employed to investigate this compound's therapeutic potential, including:

  • Carbon tetrachloride (CCl4)-induced liver injury: This model mimics toxin-induced liver damage and fibrosis, where this compound demonstrates significant protective effects, suppressing liver enzyme elevation, reducing collagen accumulation, and improving histological outcomes [, , , , , , ].
  • Ethanol-induced liver injury: This model replicates alcoholic liver disease, and studies show this compound can improve liver function, reduce oxidative stress, and ameliorate histological damage [, , ].
  • Galactosamine-induced liver injury: In this model of acute liver damage, this compound pretreatment mitigated liver injury markers and accelerated liver regeneration [].
  • Dimethylnitrosamine-induced liver fibrosis: this compound administration in this model successfully prevented liver damage, collagen accumulation, and histological changes associated with fibrosis, suggesting a protective effect against chemical-induced liver injury [].
  • Acetic acid-induced colitis: This model replicates inflammatory bowel disease, where this compound showed some modulation of eicosanoid production, but its effect on reducing colonic damage was limited [].

Q6: What are the known toxicological effects of this compound?

A6: While generally well-tolerated in preclinical and clinical studies, this compound can cause adverse effects, particularly at high doses.

  • Hematological effects: High doses of this compound in rats led to anemia, characterized by a decrease in red blood cells, hematocrit, and hemoglobin levels []. This effect is thought to be linked to altered erythrocyte membrane properties due to increased cholesterol incorporation.

Q7: Are there any long-term safety concerns associated with this compound use?

A7: Long-term safety data for this compound is currently limited. While some studies suggest a favorable safety profile, more extensive research is needed to fully evaluate the potential for chronic toxicity and adverse effects with prolonged use.

Q8: What are the structural characteristics of this compound?

A8: this compound, with the chemical name diisopropyl 1,3-dithiol-2-ylidenemalonate, possesses a distinct 1,3-dithiole ring structure. This heterocyclic ring, containing two sulfur atoms, contributes to its unique chemical properties and biological activity.

Q9: Does this compound exhibit polymorphism?

A9: Yes, this compound exists in two polymorphic forms, designated as Form A and Form B []. These forms differ in their crystal structures and exhibit different melting points. While both forms demonstrate bioequivalence, subtle variations in dissolution rates and bioavailability cannot be ruled out.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.